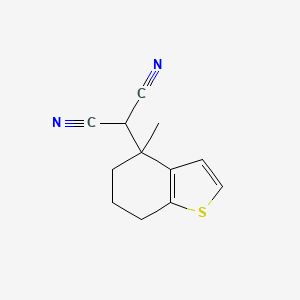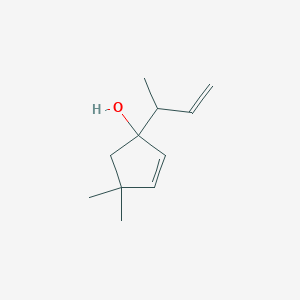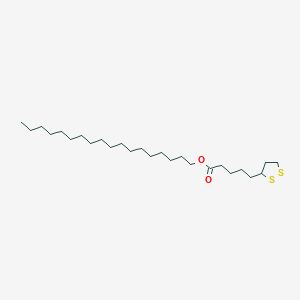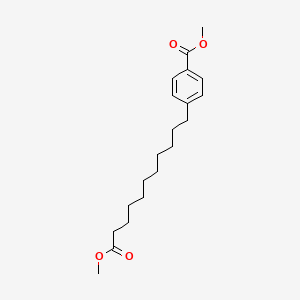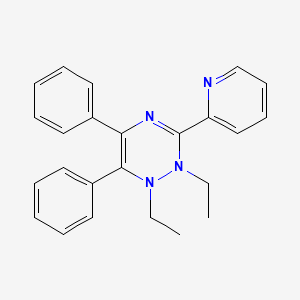
1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine is a complex organic compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes ethyl, phenyl, and pyridinyl groups attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazine Ring: Starting with a precursor such as a nitrile or an amine, the triazine ring can be formed through cyclization reactions.
Introduction of Substituents: The ethyl, phenyl, and pyridinyl groups can be introduced through various substitution reactions, often involving reagents like alkyl halides, aryl halides, and pyridine derivatives.
Reaction Conditions: These reactions may require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions may introduce various functional groups like halides, alkyls, or aryls.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
1,3,5-Triazine: A simpler triazine compound with three nitrogen atoms in the ring.
2,4,6-Triphenyl-1,3,5-triazine: A triazine derivative with phenyl groups attached to the ring.
Pyridine Derivatives: Compounds containing the pyridine ring, similar to the pyridinyl group in the target compound.
Uniqueness
1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine is unique due to its specific combination of ethyl, phenyl, and pyridinyl groups attached to the triazine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
106145-61-3 |
|---|---|
分子式 |
C24H24N4 |
分子量 |
368.5 g/mol |
IUPAC名 |
1,2-diethyl-5,6-diphenyl-3-pyridin-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C24H24N4/c1-3-27-23(20-15-9-6-10-16-20)22(19-13-7-5-8-14-19)26-24(28(27)4-2)21-17-11-12-18-25-21/h5-18H,3-4H2,1-2H3 |
InChIキー |
KFDFBGMZYWUPBP-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(N=C(N1CC)C2=CC=CC=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole](/img/structure/B14319284.png)
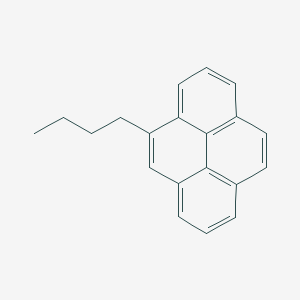
![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14319291.png)
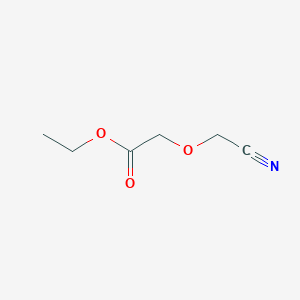
![N-(1-Phenylethyl)-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14319309.png)
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)
